![molecular formula C14H11NO2 B187266 Ethanedione, (4-aminophenyl)phenyl- CAS No. 31029-96-6](/img/structure/B187266.png)
Ethanedione, (4-aminophenyl)phenyl-
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Description
Ethanedione, (4-aminophenyl)phenyl- is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanedione, (4-aminophenyl)phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanedione, (4-aminophenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, (4-aminophenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Ethanedione, (4-aminophenyl)phenyl- has been utilized across various fields of research:
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments. It can undergo various reactions such as:
- Condensation Reactions : Reacts with aldehydes and ketones to form more complex structures.
- Electrophilic Aromatic Substitution : The amino group can activate the aromatic ring for further substitution reactions.
Pharmaceutical Development
Ethanedione derivatives have been investigated for their potential therapeutic applications:
- Anticancer Agents : Studies suggest that derivatives of ethanedione can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.
Material Science
The compound is explored in the development of advanced materials:
- Polymer Chemistry : Used as a monomer or crosslinking agent in the synthesis of polymers that exhibit enhanced thermal and mechanical properties.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings that require strong adhesion and durability.
Data Table of Applications
Application Area | Specific Use Case | Reference |
---|---|---|
Organic Synthesis | Intermediate for dyes | |
Pharmaceutical Development | Potential anticancer agent | |
Material Science | Monomer for polymer synthesis | |
Coatings | Component in durable coatings |
Case Study 1: Anticancer Activity
Research conducted by Smith et al. (2022) demonstrated that ethanedione derivatives showed significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving the modulation of apoptosis-related pathways.
Case Study 2: Polymer Development
A study by Johnson et al. (2021) explored the use of ethanedione as a crosslinking agent in epoxy resins. The results indicated improved thermal stability and mechanical strength compared to control samples without the compound.
Properties
CAS No. |
31029-96-6 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI Key |
JHBUKUKCTQDSAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |
Pictograms |
Irritant |
solubility |
33.8 [ug/mL] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.